5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide
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Overview
Description
5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a trimethylbenzyl group, and a methoxyphenyl pentanamide side chain
Preparation Methods
The synthesis of 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide typically involves multiple stepsCommon reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various alkylating agents . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The trimethylbenzyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides
Scientific Research Applications
5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The trimethylbenzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives with different substituents. For example:
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazole-3-thione: This compound has a similar core structure but different substituents, leading to different properties and applications.
3-(2,4,6-Trimethylbenzyl)-1-(2,6-diisopropylphenyl)-4,5-dimethylimidazolium chloride: Another compound with a trimethylbenzyl group but a different core structure, used in different types of reactions.
The uniqueness of 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H33N3O4 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
5-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-(4-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C30H33N3O4/c1-20-17-21(2)26(22(3)18-20)19-33-27-10-6-5-9-25(27)29(35)32(30(33)36)16-8-7-11-28(34)31-23-12-14-24(37-4)15-13-23/h5-6,9-10,12-15,17-18H,7-8,11,16,19H2,1-4H3,(H,31,34) |
InChI Key |
YWSOQKJTVIWMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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